molecular formula C12H18OS B8077438 1-Methyl-2-(4-methylsulfanylbutoxy)benzene

1-Methyl-2-(4-methylsulfanylbutoxy)benzene

Cat. No.: B8077438
M. Wt: 210.34 g/mol
InChI Key: CGYHBJGMAZRIIB-UHFFFAOYSA-N
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Description

1-Methyl-2-(4-methylsulfanylbutoxy)benzene is a chemical compound registered in the PubChem database

Chemical Reactions Analysis

1-Methyl-2-(4-methylsulfanylbutoxy)benzene undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific reactants and conditions used.

Scientific Research Applications

1-Methyl-2-(4-methylsulfanylbutoxy)benzene has several scientific research applications, including:

    Chemistry: It is used in the study of chemical reactions and mechanisms.

    Biology: It is used in biological assays to study its effects on various biological systems.

    Medicine: It has potential therapeutic applications and is studied for its effects on different medical conditions.

    Industry: It is used in the development of new materials and products .

Comparison with Similar Compounds

1-Methyl-2-(4-methylsulfanylbutoxy)benzene can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable chemical structures and properties.

Properties

IUPAC Name

1-methyl-2-(4-methylsulfanylbutoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18OS/c1-11-7-3-4-8-12(11)13-9-5-6-10-14-2/h3-4,7-8H,5-6,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGYHBJGMAZRIIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCCCSC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1OCCCCSC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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